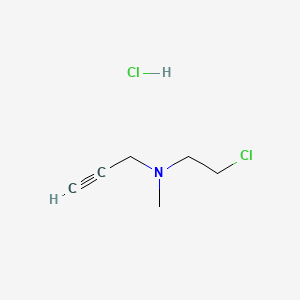
2-Methoxy-3-(pyrrolidin-3-yl)pyridinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group and a pyrrolidine ring.
Méthodes De Préparation
The synthesis of 2-methoxy-3-(pyrrolidin-3-yl)pyridine dihydrochloride typically involves the construction of the pyridine ring followed by the introduction of the methoxy and pyrrolidine substituents. One common synthetic route includes:
Construction of the Pyridine Ring: This can be achieved through various cyclization reactions involving precursors such as 3-aminopyridine.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through cyclization reactions involving appropriate amine precursors.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Analyse Des Réactions Chimiques
2-Methoxy-3-(pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Applications De Recherche Scientifique
2-Methoxy-3-(pyrrolidin-3-yl)pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-methoxy-3-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
2-Methoxy-3-(pyrrolidin-3-yl)pyridine dihydrochloride can be compared with other similar compounds such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Methoxypyridine Derivatives: These compounds have the methoxy group on the pyridine ring and are used in similar applications.
Pyridine Derivatives: These compounds have the pyridine ring as the core structure and are widely used in medicinal chemistry
Propriétés
Formule moléculaire |
C10H16Cl2N2O |
|---|---|
Poids moléculaire |
251.15 g/mol |
Nom IUPAC |
2-methoxy-3-pyrrolidin-3-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-10-9(3-2-5-12-10)8-4-6-11-7-8;;/h2-3,5,8,11H,4,6-7H2,1H3;2*1H |
Clé InChI |
HIWUUTDHUOSHLJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=N1)C2CCNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)


